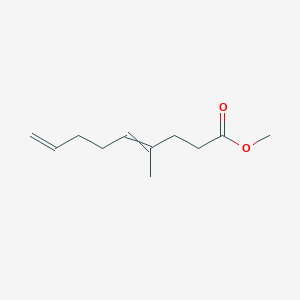
Methyl 4-methylnona-4,8-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methylnona-4,8-dienoate is an organic compound with the molecular formula C11H18O2 It is a methyl ester derivative of a nonadienoic acid, characterized by the presence of a double bond at the 4th and 8th positions and a methyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methylnona-4,8-dienoate typically involves the esterification of the corresponding nonadienoic acid. One common method is the reaction of 4-methylnona-4,8-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylnona-4,8-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-methylnona-4,8-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of methyl 4-methylnona-4,8-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bonds in the compound can also undergo addition reactions, leading to the formation of various adducts.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methylnona-4,6-dienoate
- Methyl 4-methylnona-4,8-dienoate
- This compound
Uniqueness
This compound is unique due to the specific positioning of its double bonds and the presence of a methyl group at the 4th position. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
103927-39-5 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl 4-methylnona-4,8-dienoate |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-7-10(2)8-9-11(12)13-3/h4,7H,1,5-6,8-9H2,2-3H3 |
InChI Key |
SVSJFAWFUKYKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC=C)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















